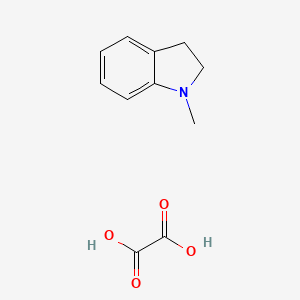
1-Bromodecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromodecan-5-one is an organic compound belonging to the class of bromoalkanes It is characterized by the presence of a bromine atom attached to the first carbon of a decane chain, with a ketone functional group at the fifth carbon
Vorbereitungsmethoden
1-Bromodecan-5-one can be synthesized through several methods:
-
Synthetic Routes
Halogenation of Decan-5-one: One common method involves the bromination of decan-5-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a suitable electrophile like 5-bromo-2-pentanone. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
-
Industrial Production Methods
- Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromodecan-5-one undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. For example, reacting with sodium hydroxide can yield decan-5-one.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 5-decen-1-one.
-
Reduction Reactions
Hydrogenation: The ketone group in this compound can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction yields 1-bromo-5-decanol.
-
Oxidation Reactions
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Bromodecan-5-one has several applications in scientific research:
-
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: Researchers use this compound to study various reaction mechanisms, particularly those involving nucleophilic substitution and elimination.
-
Biology
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
-
Medicine
Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.
-
Industry
Material Science: It is used in the development of new materials with specific properties, such as hydrophobic coatings and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromodecan-5-one involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptors: It may interact with specific receptors on cell membranes, altering cellular signaling pathways.
-
Pathways Involved
Signal Transduction: By interacting with receptors, this compound can modulate signal transduction pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Bromodecan-5-one can be compared with other similar compounds:
-
Similar Compounds
1-Bromodecane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Decan-5-one: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-2-decanone: Has the bromine atom at a different position, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both a bromine atom and a ketone functional group in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
112547-27-0 |
|---|---|
Molekularformel |
C10H19BrO |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-bromodecan-5-one |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-7-10(12)8-5-6-9-11/h2-9H2,1H3 |
InChI-Schlüssel |
LLKOVUIZXTWXQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


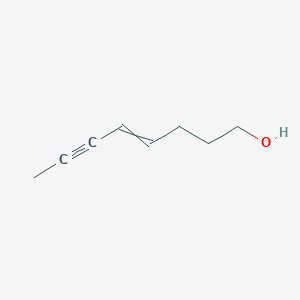
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

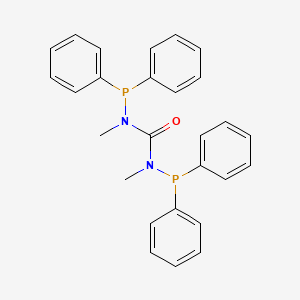
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
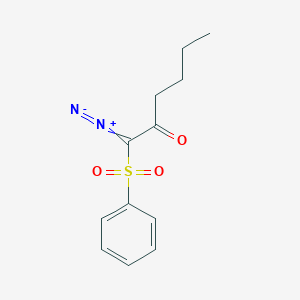
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)

![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
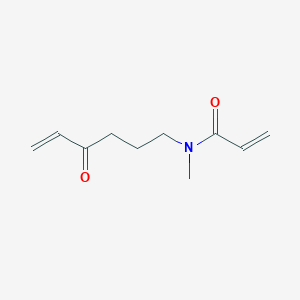

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
